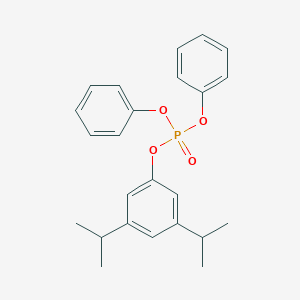

3,5-Bis(isopropyl)phenyl Diphenyl Phosphate

Vue d'ensemble

Description

3,5-Bis(isopropyl)phenyl Diphenyl Phosphate is a chemical compound with the molecular formula C24H27O4P and a molecular weight of 410.44 g/mol . This compound is known for its use in various industrial applications, particularly as a flame retardant and plasticizer . It is a colorless to pale yellow liquid that is soluble in organic solvents and exhibits low volatility and good thermal stability .

Méthodes De Préparation

The synthesis of 3,5-Bis(isopropyl)phenyl Diphenyl Phosphate typically involves the reaction of 3,5-Bis(isopropyl)phenol with diphenyl chlorophosphate in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques to meet commercial demands .

Analyse Des Réactions Chimiques

3,5-Bis(isopropyl)phenyl Diphenyl Phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphates and phenols.

Reduction: Reduction reactions may yield simpler phosphates and hydrocarbons.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents employed.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

- Reagent in Organic Synthesis: This compound serves as a valuable reagent in organic synthesis for creating more complex molecules. Its phosphoric ester functional group allows for various chemical transformations, including oxidation and substitution reactions.

- Analytical Chemistry Standard: It is used as a standard in analytical chemistry for calibrating instruments and validating methods due to its well-defined properties.

2. Biology:

- Biological Effects Study: Research is ongoing to understand its effects on biological systems, particularly its role as a flame retardant. It interacts with enzymes and receptors, which may influence biological pathways .

- Toxicology Investigations: Studies have indicated potential reproductive and developmental toxicity associated with exposure to similar organophosphate esters, prompting further investigation into the safety profile of 3,5-bis(isopropyl)phenyl diphenyl phosphate .

3. Medicine:

- Drug Delivery Systems: The compound is being explored for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This application could enhance the efficacy of medications by improving their solubility and bioavailability.

- Medical Device Component: Its biocompatibility makes it a candidate for incorporation into medical devices, where it may serve as a plasticizer or stabilizer.

4. Industry:

- Flame Retardant Applications: this compound is widely used as a flame retardant in polymers and textiles. It functions by forming a protective char layer that inhibits flame spread .

- Plasticizer in Manufacturing: The compound acts as a plasticizer in the production of flexible materials, enhancing their durability and performance characteristics .

Case Studies

Case Study 1: Flame Retardancy Testing

A study evaluated the effectiveness of this compound as a flame retardant in polyurethane foams. The results showed significant improvement in fire resistance compared to untreated foams, demonstrating its potential for use in safety-critical applications .

Case Study 2: Toxicity Assessment

Research conducted on reproductive toxicity associated with organophosphate esters indicated that exposure to similar compounds resulted in developmental delays in offspring during perinatal studies. This raises concerns about the safety of using such compounds in consumer products without thorough evaluation .

Mécanisme D'action

The mechanism of action of 3,5-Bis(isopropyl)phenyl Diphenyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. In its role as a flame retardant, the compound acts by forming a protective char layer on the surface of materials, thereby preventing the spread of flames . The molecular pathways involved in its biological effects are still under investigation, but it is believed to interact with cellular membranes and proteins, influencing various biochemical processes .

Comparaison Avec Des Composés Similaires

3,5-Bis(isopropyl)phenyl Diphenyl Phosphate can be compared with other similar compounds such as:

Isopropylphenyl Diphenyl Phosphate: Similar in structure but with different isomeric forms.

Phosphoric Acid (1-Methylethyl) Phenyldiphenyl Ester: Another phosphate ester with similar applications but different physical properties.

Diphenyl Isopropylphenyl Phosphate: Used as a flame retardant and plasticizer, similar to this compound.

The uniqueness of this compound lies in its specific isomeric structure, which imparts distinct physical and chemical properties, making it particularly effective in its applications .

Activité Biologique

3,5-Bis(isopropyl)phenyl diphenyl phosphate (BIPP) is an organophosphate compound that has garnered attention due to its potential biological activities and applications in various fields, particularly as a flame retardant. This article reviews the biological activity of BIPP, focusing on its effects on human health, environmental impact, and relevant case studies.

Chemical Structure and Properties

BIPP is characterized by its unique chemical structure, which consists of two diphenyl phosphate groups attached to a central isopropyl-substituted phenyl moiety. The molecular formula is , and it is known for its stability and lipophilicity, which influence its biological interactions.

Biological Activity Overview

Recent studies have highlighted several aspects of BIPP's biological activity:

- Endocrine Disruption : BIPP has been implicated in endocrine disruption, affecting thyroid hormone levels. A case-control study indicated that exposure to organophosphate flame retardants (PFRs), including BIPP, can lead to alterations in thyroid hormone concentrations in humans .

- Neurotoxicity : As with many organophosphate compounds, BIPP may exhibit neurotoxic effects. Organophosphates are known to inhibit acetylcholinesterase activity, leading to potential neurodevelopmental issues .

- Toxicological Assessments : Toxicological studies have shown that BIPP does not meet the criteria for persistent, bioaccumulative, and toxic (PBT) substances; however, it still poses risks under certain exposure conditions .

1. Human Exposure and Health Effects

A comprehensive study evaluated the exposure levels of various PFRs in a population and correlated these with health outcomes. The findings revealed that participants with higher concentrations of BIPP metabolites exhibited notable changes in thyroid function markers .

| Flame Retardant | Median Concentration (ng/ml) | IQR (ng/ml) | % Detected |

|---|---|---|---|

| BIPP | 0.65 | 0.31–1.6 | 97.5 |

2. Animal Studies

Animal studies assessing the effects of BIPP on liver function showed significant alterations in organ weight and body weight gain among exposed groups compared to controls. These findings suggest potential hepatic toxicity associated with high doses of BIPP .

BIPP's biological activity is primarily attributed to its interaction with biological membranes and enzymes:

- Acetylcholinesterase Inhibition : Similar to other organophosphates, BIPP may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can result in overstimulation of cholinergic receptors.

- Hormonal Modulation : The compound's structure allows it to mimic natural hormones, potentially disrupting endocrine signaling pathways.

Environmental Impact

BIPP's environmental persistence raises concerns regarding its accumulation in ecosystems. Studies indicate moderate bioaccumulation potential, necessitating further investigation into its long-term ecological effects .

Propriétés

IUPAC Name |

[3,5-di(propan-2-yl)phenyl] diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-18(2)20-15-21(19(3)4)17-24(16-20)28-29(25,26-22-11-7-5-8-12-22)27-23-13-9-6-10-14-23/h5-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIXRBAUGAEEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548912 | |

| Record name | 3,5-Di(propan-2-yl)phenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113765-39-2 | |

| Record name | 3,5-Di(propan-2-yl)phenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.